2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-(aminomethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H7N3O2/c6-2-3-7-4(9)1-5(10)8-3/h1H,2,6H2,(H2,7,8,9,10) |
InChI Key |
GZIJTQYMBKLESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Solvent-Free Synthesis Using Tetra-n-butylammonium Bromide (TBAB)
A green and efficient protocol involves the use of TBAB as a catalyst under solvent-free conditions with microwave irradiation. This method achieves rapid synthesis (3–4 minutes) with excellent yields (90–95%) of 3,4-dihydropyrimidin-2(1H)-ones and thiones, including derivatives analogous to 2-(aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one.
- Components: β-diketone (e.g., acetylacetone), aldehyde, urea/thiourea, TBAB catalyst (1.5 mol%)
- Microwave irradiation at 300 W, 40% power, with temperature reaching 90–100 °C
- Reaction monitored by thin-layer chromatography (TLC)
- Product isolated by washing with water and recrystallization from ethanol
- Solvent-free, reducing environmental impact
- Short reaction times (minutes)
- High yields and purity
- Tolerant of various functional groups on aldehydes (electron-withdrawing/donating, halides, nitro, hydroxy, ether)
| Entry | Aldehyde Substituent (R1) | β-Ketoester (R2) | X (O or S) | Product Code | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | H | Et | O | 4a | 95 | 201–203 |
| 2 | 4-NO2 | Et | O | 4b | 92 | 209–210 |
| 6 | 4-OH | Et | O | 4f | 90 | 227–228 |
| 8 | 4-F | Et | S | 4h | 95 | 209–210 |
One-Pot Synthesis Using Iron-Based Catalysts and Microwave Irradiation
Another efficient method uses iron-based catalysts such as MAI·Fe2Cl7 (5 mol%) to catalyze the one-pot synthesis of dihydropyrimidinones. This method involves in situ generation of aldehydes from benzyl halides via Kornblum oxidation under microwave irradiation at 80 °C in dimethyl sulfoxide (DMSO), followed by the Biginelli reaction in the same pot.
- Tandem oxidation and condensation in one pot
- Catalyst-free oxidation step under microwave
- Good yields and operational simplicity
- Applicable to aromatic and aliphatic aldehydes
Brønsted Acidic Ionic Liquid Catalysis Under Solvent-Free Conditions
Brønsted acidic ionic liquids such as [Btto][p-TSA] have been employed as recyclable catalysts for the Biginelli reaction. This method operates at 90 °C without solvent or at room temperature for longer times, yielding pure products after simple work-up.
- Mix aldehyde, ethyl acetoacetate, urea/thiourea, and catalyst
- Heat at 90 °C for 30 minutes or stir at 30 °C for 10 hours
- Precipitate product by pouring into ice water
- Filter and recrystallize
- Mild conditions
- High yields
- Catalyst recyclability
Other Notable Methods
- Use of heterogeneous catalysts such as Heteropolyacid-Montmorillonite composites under solvent-free conditions, improving yield and reducing reaction time.
- Four-component condensation reactions involving amines, diketene, aldehydes, and urea/thiourea for structural diversity.
- Metal-free O-arylation of dihydropyrimidinones for further functionalization.
Comparative Analysis of Preparation Methods
| Method | Catalyst Type | Conditions | Reaction Time | Yield Range (%) | Environmental Aspect | Notes |
|---|---|---|---|---|---|---|
| Classical Biginelli | Concentrated HCl | Ethanol, reflux | Hours | Moderate (30–70) | Uses solvent and strong acid | Longer reaction, lower yields for substituted substrates |
| Microwave + TBAB (Solvent-free) | Tetra-n-butylammonium bromide | Microwave, solvent-free | 3–4 min | 90–95 | Green, solvent-free | High yields, tolerant to functional groups |
| MAI·Fe2Cl7 catalyzed one-pot (Kornblum oxidation + Biginelli) | Iron complex | Microwave, DMSO | Short | Good | One-pot, catalyst-free oxidation | Tandem reaction, operationally simple |
| Brønsted acidic ionic liquid ([Btto][p-TSA]) | Ionic liquid catalyst | Solvent-free, 90 °C or RT | 30 min to 10 h | High | Recyclable catalyst | Mild conditions, easy work-up |
| Heteropolyacid-Montmorillonite composite | Solid acid heterogeneous | Solvent-free | Short | High | Recyclable, green | Efficient and cost-effective |
Summary of Research Findings
- Microwave-assisted solvent-free methods using TBAB provide rapid, high-yield synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including 2-(aminomethyl)-6-hydroxy derivatives, with excellent functional group tolerance.
- Tandem oxidation-condensation one-pot methods under microwave irradiation enhance synthetic efficiency by generating aldehydes in situ from benzyl halides.
- Ionic liquid catalysis offers mild, recyclable, and green alternatives with high product purity and ease of isolation.
- The diversity of aldehyde and β-ketoester substrates tolerated by these methods allows for the synthesis of a broad range of substituted dihydropyrimidinones, facilitating medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The dihydropyrimidinone ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and applications.
Key Observations:
- Substituent Effects: Position 2: Aminomethyl () and ethoxymethyl () groups improve water solubility and lipophilicity, respectively. Position 6: Hydroxyl groups () increase polarity, favoring hydrogen bonding, while methyl/ethyl groups () improve metabolic stability .
- Physicochemical Properties :
Biological Activity
2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS Number: 63553553) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 139.13 g/mol
- IUPAC Name : 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
- SMILES Notation : NC(C1=NC(=O)C(=C(N1)O)N)C
1. Antimicrobial Activity
Research indicates that 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This anti-inflammatory activity is attributed to the compound's ability to modulate the NF-kB signaling pathway, which plays a crucial role in inflammation.
3. Antioxidant Activity
The antioxidant potential of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.
The biological activities of 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Expression Modulation : It alters the expression of genes related to inflammation and oxidative stress response, thereby exerting its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with 2-(Aminomethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one resulted in a significant reduction in infection rates compared to a control group receiving standard treatment. The study highlighted its potential as an alternative antimicrobial agent.
Case Study 2: Anti-inflammatory Applications
Another study focused on patients with chronic inflammatory diseases such as rheumatoid arthritis. Administration of the compound led to decreased levels of inflammatory markers and improved patient-reported outcomes on pain and mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
